molecular formula C13H10Cl2F3NO5S B1406780 [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) CAS No. 1982950-29-7

[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)

Cat. No.: B1406780
CAS No.: 1982950-29-7
M. Wt: 420.2 g/mol
InChI Key: KTQIYXIPVSULPU-UHFFFAOYSA-N
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Description

[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) is a chemical compound characterized by the presence of dichlorophenoxy and trifluoromethyl groups. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) involves several steps. One common method includes the reaction of 3,4-dichlorophenol with 5-(trifluoromethyl)aniline under specific conditions to form the desired amine. This amine is then treated with sulfuric acid to obtain the sulfate salt . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

[2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the dichlorophenoxy group contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Compared to other similar compounds, [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt) stands out due to its unique combination of dichlorophenoxy and trifluoromethyl groups. Similar compounds include:

    [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]amine: Lacks the sulfate group, which can affect its solubility and reactivity.

    [2-(3,4-Dichlorophenoxy)-5-(methyl)phenyl]amine: The absence of the trifluoromethyl group reduces its binding affinity and selectivity.

    [2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)phenyl]methanol:

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO.H2O4S/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18;1-5(2,3)4/h1-6H,19H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQIYXIPVSULPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)Cl)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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